molecular formula C13H15N3O3S2 B2486525 5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 377769-50-1

5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2486525
CAS No.: 377769-50-1
M. Wt: 325.4
InChI Key: PAMDAAGNLDVUIQ-UHFFFAOYSA-N
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Description

5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C13H15N3O3S2 and its molecular weight is 325.4. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Biological Evaluation 1,3,4-Oxadiazole bearing compounds, including those with the 5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol structure, have been the subject of extensive research due to their biological activities. These compounds are synthesized through a series of chemical reactions and have been evaluated for their binding affinity and orientation in active sites of certain enzymes, such as butyrylcholinesterase (BChE). This is significant for understanding their potential interactions in biological systems and for therapeutic applications (Khalid et al., 2016).

2. Anticancer Potential Another area of research focuses on the potential anticancer properties of derivatives of 1,3,4-oxadiazole. Studies have synthesized various derivatives, including those related to the this compound, and evaluated their efficacy as anticancer agents. This research is critical for the development of new therapeutic agents against cancer (Rehman et al., 2018).

3. Antibacterial Applications The antibacterial properties of 1,3,4-oxadiazole compounds are another major research focus. Derivatives of these compounds have been shown to exhibit moderate to significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Khalid et al., 2016).

4. Alzheimer’s Disease Research These compounds have also been explored as potential drug candidates for Alzheimer’s disease. Their enzyme inhibition activity against acetylcholinesterase, a key enzyme involved in Alzheimer’s, has been investigated, making them significant in the search for treatments for neurodegenerative disorders (Rehman et al., 2018).

Mechanism of Action

While the specific mechanism of action for “5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol” is not mentioned, piperidine derivatives have been found to have various pharmacological effects. For example, in prostate cancer cells, piperidine treatment inhibits cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

Safety and Hazards

The safety data sheet for a related compound, piperidine-1-sulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their importance in drug design . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol”, is an important task of modern organic chemistry .

Properties

IUPAC Name

5-(3-piperidin-1-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-21(18,16-7-2-1-3-8-16)11-6-4-5-10(9-11)12-14-15-13(20)19-12/h4-6,9H,1-3,7-8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMDAAGNLDVUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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